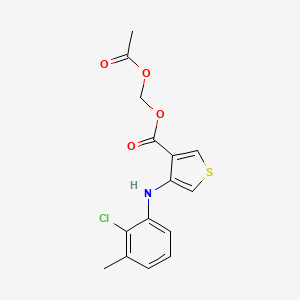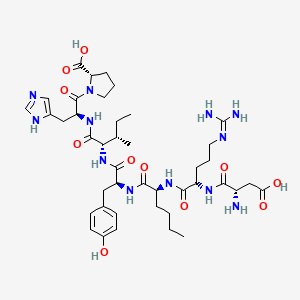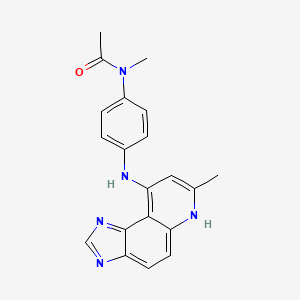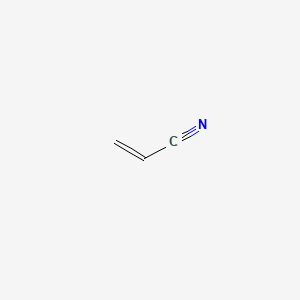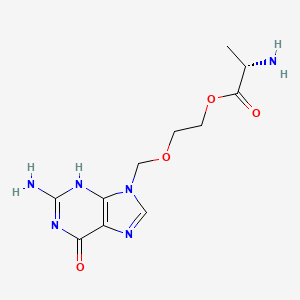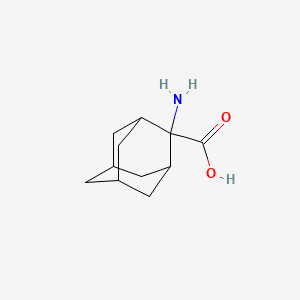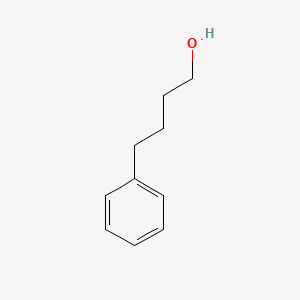
アドリアマイシンオン
概要
説明
ドキソルビシンノンは、よく知られた化学療法薬ドキソルビシンの誘導体です。アントラサイクリン系化合物であり、強力な細胞毒性作用を持つため、主にがん治療に使用されます。ドキソルビシンノンは、ドキソルビシンのアグリコン型であり、ドキソルビシンに存在する糖部分がありません。 この化合物は、DNAにインターカレーションする能力で知られており、それにより、がん細胞増殖に不可欠な複製と転写プロセスを阻害します .
2. 製法
合成経路と反応条件: ドキソルビシンノンの合成は、通常、ドキソルビシンの化学修飾を伴います。一般的な方法の1つは、ドキソルビシンを酸性条件下で加水分解して糖部分を除去し、ドキソルビシンノンを生成することです。 このプロセスは、塩酸または硫酸を使用して、高温で行うことができます .
工業生産方法: ドキソルビシンノンの工業生産は、同様の原理に基づいていますが、より大規模に行われます。このプロセスには、ドキソルビシンの制御された加水分解、その後、結晶化またはクロマトグラフィーなどの精製工程によってドキソルビシンノンを単離することが含まれます。 高速液体クロマトグラフィー(HPLC)などの高度な技術の使用により、最終製品の純度と品質が保証されます .
科学的研究の応用
Doxorubicinone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and mechanisms of anthracyclines.
Biology: Investigated for its interactions with DNA and proteins, providing insights into its cytotoxic mechanisms.
Medicine: Explored for its potential as an anticancer agent, particularly in drug-resistant cancer cell lines.
作用機序
ドキソルビシンノンは、主にDNAインターカレーションを介して作用を発揮します。DNA塩基対間に挿入することにより、DNAの正常な機能を阻害し、複製と転写を阻害します。これにより、アポトーシス(プログラムされた細胞死)の誘導を含む、さまざまな細胞経路が活性化されます。 重要な分子標的は、DNA複製と修復に不可欠なトポイソメラーゼ酵素です .
類似化合物:
ダウノルビシンノン: 同様のDNAインターカレーション特性を持つ別のアントラサイクリンアグリコン。
エピルビシンノン: ドキソルビシンノンと少し異なる薬物動態特性を持つステレオ異性体。
イダルビシンノン: 親油性が高く、細胞への取り込みが改善された誘導体.
ドキソルビシンノンの独自性: ドキソルビシンノンは、効率的なDNAインターカレーションと強力な細胞毒性作用を可能にする、特定の構造的特徴のためにユニークです。 DNAとの安定な複合体を形成する能力と、生理的条件下での比較的高い安定性により、がん研究と治療において貴重な化合物となっています .
生化学分析
Biochemical Properties
Adriamycinone is involved in various biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with topoisomerase II, an enzyme crucial for DNA replication and repair. Adriamycinone intercalates into DNA, stabilizing the topoisomerase II-DNA complex and preventing the re-ligation of the DNA strands, leading to DNA breaks and apoptosis . Additionally, Adriamycinone generates free radicals, which further damage cellular components .
Cellular Effects
Adriamycinone exerts significant effects on various cell types and cellular processes. It influences cell function by intercalating into DNA and inhibiting topoisomerase II, leading to the disruption of DNA replication and transcription . This results in the activation of cell signaling pathways related to apoptosis and cell cycle arrest. Adriamycinone also affects gene expression by inducing oxidative stress and altering the expression of genes involved in cell survival and apoptosis . Furthermore, it impacts cellular metabolism by generating reactive oxygen species (ROS), which can damage cellular components and disrupt metabolic processes .
Molecular Mechanism
The molecular mechanism of Adriamycinone involves several key interactions at the molecular level. It binds to DNA through intercalation, inserting itself between base pairs and disrupting the DNA structure . This binding inhibits the activity of topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks . Additionally, Adriamycinone generates ROS, which cause oxidative damage to cellular components, including lipids, proteins, and DNA . These combined effects result in the induction of apoptosis and inhibition of cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adriamycinone change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature . Over time, Adriamycinone can degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to Adriamycinone can result in cumulative damage to cellular components, particularly in cardiac cells, leading to cardiotoxicity . This highlights the importance of monitoring the stability and degradation of Adriamycinone in experimental settings.
Dosage Effects in Animal Models
The effects of Adriamycinone vary with different dosages in animal models. At low doses, Adriamycinone can effectively inhibit tumor growth with minimal side effects . At higher doses, the compound can cause significant toxicity, particularly in cardiac tissue . Studies have shown that high doses of Adriamycinone can lead to cardiomyopathy and heart failure due to the cumulative oxidative damage and apoptosis of cardiac cells . These findings underscore the importance of optimizing dosage to balance efficacy and toxicity.
Metabolic Pathways
Adriamycinone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction to form active metabolites such as adriamycinol . These metabolites can further interact with cellular components, contributing to the overall cytotoxic effects of Adriamycinone. The compound also affects metabolic flux by altering the levels of various metabolites involved in glycolysis, protein synthesis, and glutathione metabolism . These metabolic changes can influence the overall cellular response to Adriamycinone treatment.
Transport and Distribution
Adriamycinone is transported and distributed within cells and tissues through various mechanisms. It is rapidly taken up by cells and accumulates in the nucleus, where it exerts its cytotoxic effects . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. For example, Adriamycinone binds to proteasomes, which play a role in its nuclear transport . The distribution of Adriamycinone within tissues is influenced by factors such as blood flow and tissue permeability, affecting its overall therapeutic efficacy .
Subcellular Localization
The subcellular localization of Adriamycinone is critical for its activity and function. The compound primarily localizes to the nucleus, where it intercalates into DNA and inhibits topoisomerase II . This nuclear localization is facilitated by its binding to proteasomes, which transport Adriamycinone from the cytoplasm to the nucleus . Additionally, Adriamycinone can localize to other cellular compartments, such as mitochondria, where it generates ROS and induces oxidative damage . The subcellular distribution of Adriamycinone is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of doxorubicinone typically involves the chemical modification of doxorubicin. One common method is the hydrolysis of doxorubicin under acidic conditions to remove the sugar moiety, resulting in the formation of doxorubicinone. This process can be carried out using hydrochloric acid or sulfuric acid at elevated temperatures .
Industrial Production Methods: Industrial production of doxorubicinone follows similar principles but on a larger scale. The process involves the controlled hydrolysis of doxorubicin, followed by purification steps such as crystallization or chromatography to isolate doxorubicinone. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
化学反応の分析
反応の種類: ドキソルビシンノンは、以下を含むさまざまな化学反応を起こします。
酸化: ドキソルビシンノンは、細胞毒性作用で知られるキノン誘導体を形成するために酸化される可能性があります。
還元: ドキソルビシンノンの還元は、ヒドロキノン誘導体の形成につながる可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を、酸性または塩基性条件で使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムが、一般的に使用される還元剤です。
置換: アミンやチオールなどの求核剤は、触媒の存在下または穏やかな加熱条件下で、ドキソルビシンノンと反応することができます.
主な生成物:
酸化: キノン誘導体。
還元: ヒドロキノン誘導体。
置換: さまざまな置換アントラサイクリン誘導体.
4. 科学研究への応用
ドキソルビシンノンは、科学研究において幅広い用途があります。
化学: アントラサイクリンの反応性とメカニズムを研究するためのモデル化合物として使用されます。
生物学: DNAとタンパク質との相互作用が調査され、細胞毒性メカニズムについての洞察が得られています。
医学: 特に薬剤耐性がん細胞株における抗がん剤としての可能性が検討されています。
産業: リポソームやナノ粒子などの新しい薬物送達システムの開発に使用され、アントラサイクリン系薬剤の有効性を高め、毒性を軽減しています.
類似化合物との比較
Daunorubicinone: Another anthracycline aglycone with similar DNA intercalating properties.
Epirubicinone: A stereoisomer of doxorubicinone with slightly different pharmacokinetic properties.
Idarubicinone: A derivative with enhanced lipophilicity and improved cellular uptake.
Uniqueness of Doxorubicinone: Doxorubicinone is unique due to its specific structural features that allow for efficient DNA intercalation and potent cytotoxic effects. Its ability to form stable complexes with DNA and its relatively high stability under physiological conditions make it a valuable compound in cancer research and therapy .
特性
IUPAC Name |
(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZGBXXTIGCACK-CWKPULSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875303 | |
| Record name | Adriamycinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24385-10-2 | |
| Record name | Adriamycin aglycone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024385102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adriamycinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-8-(hydroxyacetyl)-1-methoxy- 7,8,9,10-tetrahydrotetracen-5,12-dion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXORUBICINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X023T6C35L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


